molecular formula C12H12ClNO2 B8767347 1-(3-Chlorobenzyl)piperidine-2,4-dione

1-(3-Chlorobenzyl)piperidine-2,4-dione

Cat. No.: B8767347
M. Wt: 237.68 g/mol
InChI Key: DWMBQAARHQMNQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorobenzyl)piperidine-2,4-dione (CAS: 845724-14-3) is a piperidine-derived compound featuring a 3-chlorobenzyl substituent at the N1 position of the piperidine ring and ketone groups at the 2- and 4-positions.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]piperidine-2,4-dione

InChI

InChI=1S/C12H12ClNO2/c13-10-3-1-2-9(6-10)8-14-5-4-11(15)7-12(14)16/h1-3,6H,4-5,7-8H2

InChI Key

DWMBQAARHQMNQX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CC1=O)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-Chlorobenzyl)piperidine-2,4-dione with structurally and functionally related piperidine derivatives:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Properties Key References
This compound 3-Chlorobenzyl at N1 247.67* Not explicitly reported; inferred pharmacological potential
1-(4-Methoxybenzyl)piperidine-2,4-dione 4-Methoxybenzyl at N1 249.27* Unknown; methoxy group may enhance lipophilicity
1-(tert-Butyl)-6-(4-chlorophenyl)piperidine-2,4-dione tert-Butyl at N1, 4-Cl-phenyl at C6 307.81* Specialty chemical; potential for tailored applications
1-(3-Nitrophenyl)piperidine-2,6-dione 3-Nitrophenyl at N1, dione at 2,6-positions 234.19 Structural data reported; biological activity uncharacterized
1-Isopropylpiperidine-2,4-dione Isopropyl at N1 155.19 No activity data; used in conformational studies

*Calculated based on molecular formulas.

Key Structural and Functional Insights:

Lipophilicity: Bulky substituents (e.g., tert-butyl in ) may enhance membrane permeability, whereas nitro groups (e.g., 3-nitrophenyl in ) could improve solubility or metabolic stability.

Biological Activity Trends: Piperidine-2,4-diones with aryl substituents (e.g., chalcone derivatives in ) exhibit antimicrobial properties, suggesting the 3-chlorobenzyl analog could share similar activity.

Synthesis and Characterization: Acylation Reactions: Compounds like 1-acyl-3',4'-dihydrospiro[piperidine-4,2'-quinolines] are synthesized via acylation of piperidine precursors, a method applicable to the target compound . Structural Analysis: Crystal structures of analogs (e.g., 1-(2-chlorobenzyl)-3,5-dimethyl-2,6-diphenylpiperidine) reveal conformational flexibility critical for biological interactions .

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